molecular formula C17H20N2O2 B2933899 1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea CAS No. 1396787-03-3

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea

Cat. No.: B2933899
CAS No.: 1396787-03-3
M. Wt: 284.359
InChI Key: BAPKDLOAJYSZBX-UHFFFAOYSA-N
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Description

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea is an organic compound with a complex structure that includes both hydroxy and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea typically involves the reaction of 3-hydroxy-3-phenylpropylamine with 2-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The hydroxy and phenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-hydroxy-3-phenylpropyl)-3-phenylurea
  • 1-(3-hydroxy-3-phenylpropyl)-3-(4-methylphenyl)urea
  • 1-(3-hydroxy-3-phenylpropyl)-3-(2-chlorophenyl)urea

Uniqueness

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to similar compounds.

Properties

IUPAC Name

1-(3-hydroxy-3-phenylpropyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-13-7-5-6-10-15(13)19-17(21)18-12-11-16(20)14-8-3-2-4-9-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPKDLOAJYSZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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